2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate
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Overview
Description
2-(Methylsulfonyl)-2,6-diazaspiro[34]octane 2,2,2-trifluoroacetate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. The synthetic routes often employ readily available starting materials and conventional chemical transformations. The reaction conditions are optimized to minimize chromatographic purifications and maximize yield . Industrial production methods may involve the use of palladium-catalyzed coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce different functional groups onto the spirocyclic structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it may be explored for its anti-inflammatory properties and potential use in drug development . Additionally, its unique structure makes it valuable in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, sulfone derivatives containing this compound have been shown to inhibit the production of extracellular polysaccharides in bacteria, thereby reducing bacterial virulence . The compound may also enhance plant resistance against pathogens by stimulating the activity of enzymes such as superoxide dismutase and peroxidase .
Comparison with Similar Compounds
2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate can be compared with other spirocyclic compounds, such as methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate and 2-oxa-5-azaspiro[3.4]octane . These compounds share similar structural features but differ in their functional groups and chemical properties.
Properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.C2HF3O2/c1-12(10,11)9-5-7(6-9)2-3-8-4-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBIGBAOYZWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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